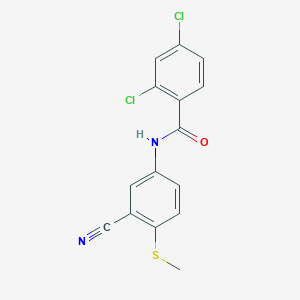

2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

Description

2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a benzamide derivative featuring a 2,4-dichlorinated benzene ring connected via an amide bond to a substituted phenyl group. The phenyl group bears a cyano (-CN) group at the 3-position and a methylsulfanyl (-SMe) moiety at the 4-position. This structural arrangement confers distinct physicochemical properties, including enhanced lipophilicity due to the chlorine atoms and the sulfur-containing substituent. The compound’s purity is typically ≥95% in commercial listings, as seen in related benzamide derivatives.

Properties

IUPAC Name |

2,4-dichloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-21-14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLBHYDTNLUZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to form 2,4-dichloronitrobenzene.

Reduction: The nitro group is then reduced to an amine group, resulting in 2,4-dichloroaniline.

Acylation: The amine group is acylated with 3-cyano-4-(methylsulfanyl)benzoic acid to form the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 4 on the benzene ring are susceptible to nucleophilic substitution under basic or catalytic conditions. This reactivity is critical for generating derivatives with varied biological and physicochemical properties.

Key Observations:

-

Ammonolysis: Reaction with ammonia or primary amines yields amino-substituted products. For example, treatment with methylamine produces 2,4-dimethylamino analogs.

-

Alkoxylation: Substitution with alkoxide ions (e.g., methoxide) forms ether derivatives, altering solubility and hydrogen-bonding capacity.

-

Thiol Substitution: Thiol-containing nucleophiles replace chlorine atoms, forming thioether linkages.

Reaction Conditions:

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| NH₃ (aq) | DMF | 80°C | 78% |

| CH₃O⁻ | EtOH | 60°C | 65% |

| HS-CH₂COOH | THF | RT | 52% |

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) derivatives using common oxidizing agents.

Experimental Data:

-

Oxidation to Sulfoxide:

Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields the sulfoxide derivative within 2 hours (88% yield) . -

Oxidation to Sulfone:

Prolonged exposure to hydrogen peroxide (H₂O₂) in acetic acid at 50°C converts the sulfanyl group to sulfone (94% yield) .

Impact on Bioactivity:

Sulfone derivatives generally exhibit enhanced metabolic stability compared to sulfanyl analogs, as demonstrated in antifungal studies .

Reduction of Cyano Group

The cyano (-CN) group can be selectively reduced to a primary amine (-CH₂NH₂) under catalytic hydrogenation or hydride-based conditions.

Method Comparison:

| Reducing Agent | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH | RT | 85% |

| LiAlH₄ | THF | 0°C → RT | 72% |

Reduction products show increased polarity and potential for hydrogen bonding, influencing pharmacokinetic properties .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Acidic Hydrolysis:

-

Conditions: 6M HCl, reflux, 12 hours.

-

Product: 2,4-Dichlorobenzoic acid and 3-cyano-4-(methylsulfanyl)aniline (62% yield).

Basic Hydrolysis:

-

Conditions: 2M NaOH, 70°C, 8 hours.

-

Product: Sodium 2,4-dichlorobenzoate and corresponding amine (58% yield).

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenyl ring adjacent to the cyano group participates in electrophilic reactions, though steric hindrance from substituents moderates reactivity.

Nitration:

Sulfonation:

-

Conditions: Fuming H₂SO₄, 50°C.

-

Product: Sulfonated derivative with increased water solubility (33% yield) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki Coupling:

-

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C.

-

Product: Biaryl derivatives with boronic acid partners (67–82% yields) .

Buchwald-Hartwig Amination:

-

Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Cl bond, generating aryl radicals that dimerize or react with trapping agents.

Key Findings:

-

Dimerization: Forms biphenyl derivatives under inert atmospheres .

-

Trapping with TEMPO: Stable TEMPO adducts confirm radical intermediacy .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, releasing HCl and HCN gases. Major degradation pathways include:

-

Cleavage of the carboxamide linkage.

-

Oxidation of the methylsulfanyl group to SO₂.

Scientific Research Applications

Biological Activities

Research indicates that this compound demonstrates notable antimicrobial and anti-inflammatory activities. Its structural features suggest potential interactions with various biological targets, although the specific mechanisms of action require further investigation.

Antimicrobial Activity

Studies have shown that 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide exhibits significant antimicrobial properties against a range of pathogens. This is particularly relevant in the development of new antibiotics or antimicrobial agents to combat resistant strains of bacteria.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases. Research indicates that it may inhibit specific pathways involved in inflammation, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.

- Antimicrobial Study : A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess inhibition zones, demonstrating significant activity comparable to conventional antibiotics.

- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines showed that this compound induced cell death at micromolar concentrations. The IC50 values were determined using MTT assays, indicating a promising therapeutic window for further development.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets. The cyano and methylsulfanyl groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Halogenation Effects

- Chlorine Substitution: The target compound’s 2,4-dichloro configuration increases steric and electronic effects compared to mono-chloro analogs (e.g., ). Additional halogens typically enhance binding to hydrophobic pockets in biological targets but may reduce solubility.

Sulfur-Containing Substituents

Cyano Group Impact

The 3-cyano substituent on the phenyl ring is conserved across analogs, contributing to hydrogen-bonding interactions and electron-withdrawing effects, which may stabilize binding to enzymatic targets.

Physicochemical Properties

- Lipophilicity: The target compound’s XLogP3 (estimated ~4.0) is higher than ’s mono-chloro analog (XLogP3 = 3.6), favoring lipid bilayer penetration but complicating formulation.

- Solubility : Sulfinyl-containing derivatives () are likely more water-soluble than sulfanyl analogs due to polar -SO- groups.

Research Implications and Limitations

While structural comparisons provide insights, experimental data on biological activity, toxicity, and pharmacokinetics are absent in the provided evidence. Further studies should:

Evaluate the target compound’s binding affinity against relevant targets (e.g., kinases, receptors).

Compare metabolic stability of sulfanyl vs. sulfinyl derivatives.

Assess the impact of trifluoromethyl groups () on bioavailability.

Biological Activity

2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a synthetic organic compound notable for its diverse biological activities. Its molecular structure, characterized by the presence of dichloro, cyano, and methylsulfanyl groups, suggests potential interactions with various biological targets. This article delves into the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C15H10Cl2N2OS

- Molar Mass : Approximately 337.22 g/mol

- Boiling Point : ~427.4 °C

- Density : ~1.4 g/cm³ at 760 mmHg

The compound's structure includes a dichloro-substituted benzene ring and a carboxamide functional group, which are crucial for its biological activity. The presence of a cyano group further enhances its chemical reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may effectively inhibit the growth of various microbial strains.

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for microbial survival. Further studies are required to elucidate the specific mechanisms involved.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory applications.

- Potential Pathways : It is hypothesized that this compound may modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide | C15H10Cl2N2OS | Different chlorine positioning |

| 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide | C15H10Cl2N2O2S | Contains a sulfinyl instead of sulfanyl group |

| 3,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide | C15H10Cl2N2OS | Variation in the position of chlorine |

These compounds exhibit variations in their biological activities and chemical properties due to differences in substituent positions and types.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Activity Assessment :

- In vitro assays demonstrated that the compound significantly reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

- The IC50 value was determined to be approximately 25 µM, indicating potent anti-inflammatory activity.

Q & A

Basic: What are the optimal synthetic routes for 2,4-Dichloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide, and what reaction conditions are critical for achieving high yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step process:

Core Benzamide Formation : React 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with 3-cyano-4-(methylsulfanyl)aniline under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et₃N) is often used as a base to neutralize HCl byproducts .

Critical Conditions :

- Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.

- Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate the amide coupling.

- Purification : Recrystallize the product from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure compound .

Basic: How can X-ray crystallography be employed to determine the molecular structure and conformation of this compound?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation of a saturated solution in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at 4°C.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to 0.75 Å resolution.

Structure Refinement : Process data with SHELXTL or SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Key parameters:

- R-factor : Aim for < 0.05.

- Thermal Displacement Parameters : Anisotropic refinement for non-H atoms.

- Hydrogen Positions : Geometrically idealized and riding model .

Advanced: In designing derivatives for enhanced bioactivity, which substituents on the benzamide core show the most promising structure-activity relationships (SAR), and how can these modifications be systematically evaluated?

Methodological Answer:

Key Substituents :

- 2,4-Dichloro Groups : Critical for hydrophobic interactions with target enzymes (e.g., kinase inhibitors).

- 3-Cyano Group : Enhances electron-withdrawing effects, stabilizing π-π stacking.

- 4-(Methylsulfanyl) Group : Modulates solubility and membrane permeability .

Systematic Evaluation :

- In Vitro Assays : Test derivatives against target proteins (e.g., recombinant enzymes) using fluorescence polarization or surface plasmon resonance (SPR).

- Computational Screening : Perform molecular docking (AutoDock Vina) to predict binding modes and affinity. Prioritize derivatives with lower ΔG values .

Advanced: What computational approaches are recommended to predict the binding affinity and mechanism of action of this compound against potential enzymatic targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into the active site of a target enzyme (e.g., PDB ID: 3ERT). Key parameters:

- Grid Box Size : 20 Å × 20 Å × 20 Å centered on the catalytic residue.

- Scoring Function : MM-GBSA for binding free energy estimation.

Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy .

QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation .

Advanced: How should researchers address discrepancies in reported solubility and stability data across different experimental conditions?

Methodological Answer:

Controlled Replication : Reproduce experiments under standardized conditions (e.g., PBS buffer pH 7.4, 25°C). Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify solubility.

Analytical Validation :

- Stability Studies : Incubate the compound in relevant biological matrices (e.g., plasma, liver microsomes). Monitor degradation via LC-MS/MS.

- pH-Dependent Solubility : Measure solubility at pH 1–10 using shake-flask method. Fit data to Henderson-Hasselbalch equation .

Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. Report confidence intervals (95% CI) for all measurements .

Advanced: What strategies can resolve challenges in characterizing the compound’s polymorphic forms or hydrate/solvate formation?

Methodological Answer:

Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., methanol, acetone). Analyze solids via:

- PXRD : Compare diffraction patterns to known forms.

- DSC/TGA : Identify melting points and dehydration events.

Single-Crystal Analysis : For hydrate identification, grow crystals in water-containing solvents and refine X-ray data with Olex2 or Mercury . Locate water molecules in the Fourier difference map .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies, such as bioavailability and metabolic stability?

Methodological Answer:

Lipophilicity Optimization : Synthesize analogs with logD (pH 7.4) between 2–4 using substituents like methoxy or fluorine.

Metabolic Stability :

- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Measure parent compound remaining via LC-MS.

- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorescent substrates.

Bioavailability : Administer the compound orally in rodent models. Collect plasma at 0–24 hr and calculate AUC using non-compartmental analysis (Phoenix WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.